molecular formula C7H9N5 B13087267 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine CAS No. 1339906-24-9

1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine

Cat. No.: B13087267
CAS No.: 1339906-24-9
M. Wt: 163.18 g/mol
InChI Key: KBAJVRLUGAAFLU-UHFFFAOYSA-N
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Description

1-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H9N5 and a molecular weight of 163.18 g/mol . This amine-functionalized pyrazole derivative is characterized by a core structure featuring two linked pyrazole rings, a motif of significant interest in medicinal chemistry and drug discovery . Pyrazole-based compounds are widely utilized as versatile building blocks for the construction of more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) and bioactive molecules . The presence of the amine group and multiple nitrogen-containing heterocycles makes this compound a valuable scaffold for further synthetic modification, such as in reductive amination reactions or the development of compound libraries for biological screening . Research into structurally similar pyrazole-5-amine analogs has demonstrated their potential as key intermediates in the discovery of novel kinase inhibitors, including Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which are investigated for the treatment of inflammatory diseases . Furthermore, pyrazole amide derivatives have shown promising in vitro antibacterial activity against resistant bacterial strains . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1339906-24-9

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

2-methyl-5-(1H-pyrazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C7H9N5/c1-12-7(8)2-6(11-12)5-3-9-10-4-5/h2-4H,8H2,1H3,(H,9,10)

InChI Key

KBAJVRLUGAAFLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CNN=C2)N

Origin of Product

United States

Preparation Methods

Preparation via Substituted Pyrazolyl Ethanone Intermediate (Patent CN112047929A)

This method involves a multi-step synthesis starting from 2,4-dinitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone:

  • Step 1: Reflux reaction of 2,4-dinitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in water at 100-110°C for 3-4 hours to form 1-(1-methyl-1H-pyrazol-4-yl)-2-[(2,4-dinitro)phenylamino]ethanone with 87.9% yield.
  • Step 2: Reduction of the dinitro group by refluxing with metallic indium and hydrochloric acid in water at 100-110°C for 5-6 hours, followed by extraction and recrystallization to yield 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine with 81.4% yield.
  • Step 3: Palladium-catalyzed coupling of 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine with 3,5-dimethoxy-1-bromobenzene under microwave heating at 135°C for 1 hour, followed by workup to obtain the desired substituted amine derivative with 74.6% yield.

This route emphasizes the formation of the pyrazolyl intermediate and subsequent functionalization via catalytic coupling reactions.

Catalytic Hydrogenation of Nitro-Substituted Pyrazole (Chemicalbook Synthesis)

An efficient route to 1-methyl-1H-pyrazol-4-amine, a key subunit of the target compound, involves:

  • Hydrogenation of 1-methyl-4-nitro-1H-pyrazole in methanol under 60 bar hydrogen pressure at 70°C using catalytic hydrogenation (e.g., H-Cube system).
  • This yields 1-methyl-1H-pyrazol-4-amine in 99% yield.
  • The amine can then be further reacted with appropriate carboxylic acids or derivatives (e.g., 3-amino-6-bromopicolinic acid) using coupling agents like PyBOP in dichloromethane with a base (diisopropylethylamine) to form amide-linked pyrazolyl compounds.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Notes
CN112047929A Patent Route Reflux condensation, reduction with indium/HCl, Pd-catalyzed coupling 100-110°C reflux, microwave heating 135°C 74.6-87.9 Multi-step, suitable for scale-up
Catalytic Hydrogenation (Chemicalbook) Hydrogenation of nitro-pyrazole, coupling with acid derivatives 60 bar H2, 70°C, 24 hr coupling at RT 99 (amine), variable for coupling High yield, mild conditions
Cyclization and Protection (WO2015063709A1) Cyclization with Lawesson's reagent, protection/deprotection, crystallization 40-110°C, organic solvent washes Not specified Complex, for related pyrazole derivatives
Condensation and Substitution (Research) Acetoacetate + hydrazine, functionalization with aldehydes/amines Reflux in ethanol/dioxane, piperidine catalyst ~89 (initial intermediate) Versatile, broad applicability

Detailed Research Findings and Notes

  • The use of metallic indium and hydrochloric acid for reduction offers a selective and efficient method to convert nitro groups to amines without over-reduction or degradation of pyrazole rings.
  • Catalytic hydrogenation under high pressure in methanol provides a clean and high-yielding conversion of nitro-pyrazoles to amino-pyrazoles, facilitating subsequent coupling reactions.
  • Microwave-assisted palladium-catalyzed coupling accelerates reaction times and improves yields for arylation of pyrazolyl amines.
  • Protection and deprotection strategies, while adding complexity, are essential for multi-step syntheses to prevent side reactions and improve purity.
  • Condensation of acetoacetate with hydrazine hydrate remains a foundational step in pyrazole synthesis, enabling facile access to substituted pyrazolones that can be further derivatized.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their modifications include:

Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Key Applications/Activities Evidence Source
1-Methyl-3-phenyl-1H-pyrazol-5-amine Phenyl at 3-position Intermediate in medicinal chemistry
2-((4-Bromobenzyl)thio)-1,3,4-oxadiazole 4-Bromobenzylthio, trifluoromethyl 113–114 83.3 Fungicidal (Sclerotinia sclerotiorum)
2-(((6-Chloropyridin-3-yl)methyl)thio)-1,3,4-oxadiazole Chloropyridinylmethylthio 111–112 79.9 Herbicidal (bleaching effect)
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Trifluoromethyl at 3-position Pesticidal lead optimization

Key Observations :

  • Trifluoromethyl Groups : The introduction of CF₃ (e.g., in oxadiazole derivatives) enhances pesticidal activity due to increased lipophilicity and metabolic stability .
  • Thioether Linkages : Compounds with benzylthio or pyridinylthio substituents exhibit improved fungicidal and herbicidal activities, likely due to enhanced target binding (e.g., SDH protein inhibition) .
  • Aromatic vs. Heteroaromatic Substituents : Phenyl groups (e.g., in 1-Methyl-3-phenyl-1H-pyrazol-5-amine) contribute to π-π stacking in crystal structures, while pyridinyl groups improve solubility .

Spectroscopic and Computational Data

  • NMR Shifts : For 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine , DFT calculations (B3LYP/M06-2X functionals) predict ¹H NMR shifts at δ 7.67 (pyrazole-H) and δ 2.69 (CH₃), consistent with experimental data .
  • HRMS Validation : Analogs like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole show HRMS accuracy (Calc. 514.22, Obs. 514.33) .

Biological Activity

1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine, a compound with the CAS number 1339906-24-9, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Information:

PropertyValue
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
IUPAC Name1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine
CAS Number1339906-24-9
AppearancePowder

Research indicates that 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine exhibits several biological activities:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it inhibits bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Antifungal Activity : Similar to its antibacterial effects, this compound shows antifungal activity against common pathogens such as Aspergillus niger and Candida albicans. The mechanism appears to involve disruption of fungal cell wall synthesis.
  • Anti-inflammatory Effects : Studies have suggested that the compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases.
  • Anticancer Potential : Preliminary investigations have indicated that 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine may induce apoptosis in cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound appears to affect cell cycle regulation and promote cell death via intrinsic apoptotic pathways.

Table 1: Antimicrobial Activity of 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans4
Aspergillus niger32

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
HCT116 (Colon Cancer)12Cell cycle arrest and apoptosis
MCF7 (Breast Cancer)20Inhibition of proliferation

Case Studies

A notable study published in a peer-reviewed journal evaluated the efficacy of pyrazole derivatives, including 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine, against various pathogens and cancer cell lines. The results indicated that the compound not only inhibited microbial growth but also exhibited cytotoxic effects on cancer cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle changes and confirmed increased apoptosis markers in treated cells.

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